Retinoic Acid Ethyl Ester-d5: A Technical Guide for Researchers
Retinoic Acid Ethyl Ester-d5: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoic acid ethyl ester-d5 is a deuterated form of retinoic acid ethyl ester, a derivative of retinoic acid. Retinoic acid, a metabolite of vitamin A, is a crucial signaling molecule in various biological processes, including cell growth, differentiation, and embryonic development. Its effects are mediated through nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).
This technical guide provides an in-depth overview of retinoic acid ethyl ester-d5, focusing on its chemical properties, applications, and the methodologies for its use in research. Given its nature as a stable isotope-labeled compound, its primary application is as an internal standard in quantitative mass spectrometry-based analyses.
Chemical and Physical Properties
Retinoic acid ethyl ester-d5 is a synthetic, isotopically labeled analog of all-trans-retinoic acid ethyl ester. The deuterium labels provide a distinct mass shift, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) applications.
| Property | Value |
| Chemical Name | all-trans-Retinoic acid-d5 ethyl ester |
| Synonyms | (E)-Ethyl Retinoate-d5; 3,7-Dimethyl-9-(2,6,6-trimethyl-cyclohex-1-enyl)-nona-2,4,6,8-tetraenoic Acid-d5 Ethyl Ester |
| Molecular Formula | C₂₂H₂₇D₅O₂ |
| Molecular Weight | 333.52 g/mol |
| Appearance | Yellow to Orange Oil |
| Storage Conditions | 2-8°C, in an amber vial, under an inert atmosphere |
Applications in Research
The primary application of retinoic acid ethyl ester-d5 is as an internal standard for the accurate quantification of retinoic acid and its esters in biological matrices. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, chromatographic separation, and ionization efficiency.
Synthesis of Retinoic Acid Ethyl Ester-d5
A likely approach involves a multi-step synthesis beginning with deuterated starting materials to introduce the deuterium atoms at specific positions, followed by the formation of the retinoic acid backbone, and concluding with an esterification reaction. One common method for esterification is the reaction of retinoic acid with ethanol in the presence of an acid catalyst.
Experimental Protocols
The following sections outline typical experimental protocols where retinoic acid ethyl ester-d5 would be used as an internal standard.
Sample Preparation for LC-MS/MS Analysis
The following is a general protocol for the extraction of retinoids from plasma, adapted for the use of retinoic acid ethyl ester-d5 as an internal standard.
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Spiking with Internal Standard : To a 200 µL plasma sample, add a known amount of retinoic acid ethyl ester-d5 solution (e.g., 100 pg).
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Acidification : Add 5 µL of 10 M hydrochloric acid to the plasma sample.
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Protein Precipitation : Add 400 µL of methanol and vortex to precipitate proteins.
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Centrifugation : Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
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Supernatant Transfer : Carefully transfer the supernatant to a new amber tube.
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Liquid-Liquid Extraction : Add 300 µL of hexane and 300 µL of ethyl acetate. Vortex for 10 seconds.
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Phase Separation : Allow the mixture to stand for 20 minutes at 4°C in the dark, then centrifuge at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
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Evaporation : Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
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Reconstitution : Reconstitute the dried extract in a suitable volume of the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following are representative LC-MS/MS parameters for the analysis of retinoic acid and its esters.
| Parameter | Typical Value |
| LC Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile/Methanol (e.g., 80:20 v/v) with 0.1% formic acid |
| Gradient | A suitable gradient to separate the analytes of interest |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Expected Mass Transitions for MRM:
While a specific mass spectrum for retinoic acid ethyl ester-d5 is not publicly available, the expected precursor and product ions can be predicted based on its structure and the known fragmentation patterns of similar compounds.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Retinoic Acid Ethyl Ester | [M+H]⁺ ≈ 329.2 | Fragments corresponding to the loss of the ethyl group and subsequent fragmentations of the polyene chain. |
| Retinoic Acid Ethyl Ester-d5 | [M+H]⁺ ≈ 334.2 | Fragments shifted by +5 Da compared to the non-deuterated analog. |
Retinoic Acid Signaling and Metabolism
To understand the biological context of the molecules being quantified, it is essential to be familiar with the retinoic acid signaling and metabolism pathways.
Retinoic Acid Metabolism
The synthesis of retinoic acid from retinol (Vitamin A) is a two-step enzymatic process.
Caption: Biosynthesis and degradation of retinoic acid.
Retinoic Acid Signaling Pathway
Retinoic acid exerts its effects by binding to nuclear receptors that regulate gene expression.
Caption: Retinoic acid nuclear receptor signaling pathway.
Experimental Workflow for Quantification
The following diagram illustrates a typical workflow for the quantification of retinoic acid in a biological sample using retinoic acid ethyl ester-d5 as an internal standard.
